molecular formula C16H17FN6 B6441525 5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640963-84-2

5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B6441525
CAS RN: 2640963-84-2
M. Wt: 312.34 g/mol
InChI Key: QGNJWFGLIGHYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several functional groups such as a pyrimidine ring, a piperazine ring, and a pyridine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a key component of many biologically important molecules . The piperazine ring is a common feature in many pharmaceuticals . The pyridine ring is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, but it has one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the rings would also introduce the possibility of tautomeric forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the presence of any functional groups .

Scientific Research Applications

5F-MPP has been studied for its potential applications in scientific research. It has been used to study the effects of various drugs on the brain, as well as to study the effects of various environmental stressors on the nervous system. Additionally, 5F-MPP has been used to study the effects of various metabolic disorders on the body.

Advantages and Limitations for Lab Experiments

5F-MPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions, making it suitable for use in a variety of experiments. Additionally, 5F-MPP has been shown to be non-toxic in animal studies. However, there are some limitations to its use in laboratory experiments. 5F-MPP has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects. Additionally, it has not been extensively studied, so its effects on humans are still largely unknown.

Future Directions

Given its potential applications in scientific research, there are a variety of potential future directions for 5F-MPP. One potential direction is to further study its effects on the brain, as well as its potential therapeutic applications for various neurological and psychiatric disorders. Additionally, 5F-MPP could be studied for its potential applications in the treatment of metabolic disorders, such as obesity and diabetes. Finally, 5F-MPP could be studied for its potential applications in the treatment of cancer, as it has been shown to reduce the effects of certain cancer-causing agents.

Synthesis Methods

5F-MPP is synthesized through a multi-step process that begins with the reaction of 5-fluoro-2,6-dimethylpyrimidine-4-yl chloride with an amine. This reaction forms a piperazin-1-yl derivative, which is then reacted with pyridine-2-carbonitrile to form 5F-MPP. The synthesis of 5F-MPP is relatively straightforward and can be completed in a lab setting with the proper equipment and reagents.

properties

IUPAC Name

5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-11-15(17)16(21-12(2)20-11)23-7-5-22(6-8-23)14-4-3-13(9-18)19-10-14/h3-4,10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJWFGLIGHYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=CN=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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